atrial natriuretic factor (1-98)
Description
Atrial natriuretic factor (ANF) (1-98) is the N-terminal fragment of the 126-amino-acid prohormone proANF. It is released into circulation during proteolytic processing of proANF, which also generates the biologically active C-terminal fragment, ANF (99-126) . While ANF (99-126) is the primary vasodilatory and natriuretic peptide, ANF (1-98) has emerged as a significant biomarker in cardiovascular and renal diseases. Elevated levels of ANF (1-98) are observed in conditions such as heart failure, aging, and hypergastrinemia, where it correlates with disease severity and prognosis . Unlike ANF (99-126), ANF (1-98) lacks direct vasoactive properties but plays a regulatory role via feedback mechanisms .
Properties
CAS No. |
114101-49-4 |
|---|---|
Molecular Formula |
C5H8N2O2S |
Synonyms |
atrial natriuretic factor (1-98) |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
ANF (1-98) vs. ANF (99-126)
- Structural Differences: ANF (1-98): Comprises residues 1–98 of proANF. Lacks the disulfide-bonded ring structure critical for receptor binding in ANF (99-126) . ANF (99-126): Contains the conserved 17-amino-acid ring (residues 105–121) essential for binding to the ANF receptor guanylate cyclase (ANF-RGC) and subsequent cGMP production .
- Functional Differences: Parameter ANF (1-98) ANF (99-126) Receptor Target Not well-defined ANF-RGC (NPR-A) Primary Role Biomarker, feedback regulation Vasodilation, natriuresis, diuresis Prognostic Value Superior predictor of mortality in heart failure Correlates with hemodynamic severity
Comparison with B-Type Natriuretic Peptide (BNP)
- Structural Similarities : Both BNP and ANF (99-126) activate NPR-A receptors and share natriuretic effects.
- Key Differences :
Comparison with C-Type Natriuretic Peptide (CNP)
Clinical and Research Findings
Diagnostic and Prognostic Utility
Heart Failure :
Aging and Organ Dysfunction :
Regulatory Mechanisms
Data Tables
Table 1: Structural and Functional Attributes
| Peptide | Amino Acids | Active Site | Receptor | Key Clinical Role |
|---|---|---|---|---|
| ANF (1-98) | 1–98 | N/A | Not defined | Biomarker, feedback inhibitor |
| ANF (99-126) | 99–126 | C-terminal ring | NPR-A | Vasodilation, natriuresis |
| BNP | 1–32 | C-terminal ring | NPR-A | Heart failure biomarker |
| CNP | 1–22/53 | C-terminal ring | NPR-B | Vascular remodeling |
Table 2: Prognostic Performance in Cardiovascular Disease
Preparation Methods
Cell Culture Protocol
Atrial myocytes are isolated from rodent hearts via enzymatic digestion with collagenase and maintained in serum-free media supplemented with dexamethasone (1 μM). Glucocorticoids induce proteolytic processing of pro-ANP (1-126) into ANF-(1-98) and ANF-(99-126). Secreted peptides are collected from conditioned media over 24–48 hours.
Purification and Validation
ANF-(1-98) is purified using reversed-phase high-performance liquid chromatography (RP-HPLC) with a C18 column and acetonitrile/trifluoroacetic acid gradients. Identity confirmation involves radioimmunoassays (RIAs) targeting the N-terminal (ANF-(1-16)) and C-terminal (ANF-(92-98)) regions. Tryptic peptide mapping and radiosequencing further validate structural integrity, confirming the absence of truncations.
Yield : ~50–100 ng/mL from rat atrial cultures.
Purity : >95% by HPLC.
Recombinant DNA Technology
Recombinant expression systems enable large-scale production of ANF-(1-98) with controlled post-translational modifications.
Vector Construction and Transfection
The human pro-ANP cDNA is cloned into mammalian expression vectors (e.g., pcDNA3.1) under a CMV promoter. COS-7 or HEK293 cells are transfected using lipofection or electroporation. Stable clones are selected with antibiotics (e.g., G418), and secretion is monitored via N-terminal-specific RIAs.
Secretion and Harvesting
Conditioned media from transfected cells contain ANF-(1-98) at concentrations 10-fold higher than endogenous levels. Media are concentrated via ultrafiltration (10 kDa cutoff) and purified via affinity chromatography using anti-ANF-(1-16) antibodies.
Yield : ~500–1,000 ng/mL in HEK293 systems.
Purity : ~90% by SDS-PAGE.
Plasma Extraction from Human Subjects
ANF-(1-98) circulates in human plasma as part of the pro-ANP-derived cardiodilatin, particularly in cardiac failure patients.
Plasma Collection and Preprocessing
Blood samples are collected in EDTA-coated tubes, centrifuged (3,000 × g, 15 min), and plasma is stored at −80°C. Proteins are precipitated with ice-cold acetone (1:2 v/v), and the supernatant is lyophilized.
Immunoaffinity Enrichment
Lyophilized extracts are reconstituted in phosphate buffer and subjected to immunoaffinity chromatography using monoclonal antibodies against ANF-(1-16) and ANF-(87-98). Bound ANF-(1-98) is eluted with 0.1 M glycine-HCl (pH 2.5) and neutralized immediately.
Yield : ~50–200 pg/mL in healthy subjects; ~1,000 pg/mL in cardiac failure patients.
Purity : ~80–85% by gel permeation chromatography.
Tissue Extraction from Rodent Atria
ANF-(1-98) is enriched in atrial tissue, particularly in salt-sensitive hypertensive rat strains.
Atrial Homogenization
Atria are dissected from euthanized rats, homogenized in 1 M acetic acid containing protease inhibitors, and boiled (95°C, 10 min) to inactivate proteases. Insoluble debris is removed by centrifugation (12,000 × g, 20 min).
Size-Exclusion Chromatography
The supernatant is fractionated using Sephadex G-50 columns equilibrated with 0.1% trifluoroacetic acid. ANF-(1-98)-containing fractions are identified via RIA and pooled for further purification by ion-exchange chromatography.
Yield : ~1–2 μg/g tissue in Dahl salt-sensitive rats.
Purity : ~70–80% by dual RIA.
Analytical Techniques for Quality Control
Structural Characterization
Functional Assays
-
cGMP Production : ANF-(1-98) bioactivity is assessed in human umbilical vein endothelial cells (HUVECs) via cGMP ELISA. Mutant ANF-(1-98) (e.g., Gly/Ser variant) shows reduced cGMP activation.
-
Angiogenesis Inhibition : HUVEC tube formation assays quantify anti-angiogenic effects, with wild-type ANF-(1-98) suppressing vascular endothelial-cadherin expression.
Comparative Analysis of Preparation Methods
Challenges and Limitations
-
Proteolytic Degradation : ANF-(1-98) is susceptible to cleavage by serum proteases, necessitating protease inhibitors during extraction.
-
Low Plasma Concentrations : Physiological levels in humans require high-sensitivity RIAs or ELISAs for detection.
-
Species-Specific Variants : Rat ANF-(1-98) differs from human isoforms by 2–3 residues, complicating cross-species comparisons .
Q & A
Q. Basic Research Focus :
- Methodology : Use radioimmunoassay (RIA) with antibodies cross-reactive to proANF(1-98), as described by Sundsfjord et al. (1988). Direct plasma measurement without extraction is feasible due to parallel dose-response curves and high recovery rates . For higher specificity, combine affinity chromatography with mass spectrometry to isolate proANF(1-98) from degraded fragments .
- Matrix Interference Mitigation : Validate assays via spike-and-recovery experiments in plasma samples to confirm minimal interference from homologous peptides (e.g., ANF(99-126)) .
How does proANF(1-98) processing into smaller peptides (e.g., ANF(99-126)) influence experimental design in cardiovascular studies?
Q. Advanced Research Focus :
- Key Consideration : ProANF(1-98) is cleaved into bioactive fragments (e.g., ANF(1-30), ANF(31-67), ANF(79-98), ANF(99-126)), each with distinct physiological roles . Studies must account for differential clearance rates: proANF(1-98) has a longer plasma half-life than ANF(99-126), making it a stable biomarker in chronic conditions like heart failure .
- Experimental Design : Use longitudinal sampling to track proANF(1-98) and its metabolites. For mechanistic studies, employ peptide infusion models (e.g., 100 ng/kg·min for 60 minutes) to analyze feedback inhibition between fragments .
What mechanisms explain the contradictory correlations between plasma ANF levels and blood pressure in hypertensive cohorts?
Q. Data Contradiction Analysis :
- Evidence : In essential hypertension, plasma ANF(1-98) correlates positively with age but negatively with plasma renin activity (PRA). However, age-adjusted analyses nullify this correlation, suggesting confounding by aging-related atrial stiffness .
- Resolution : Stratify cohorts by age and renal function . For example, renovascular hypertension patients exhibit higher ANF(1-98) due to renal hypoperfusion stimulating atrial stretch . Use multivariate regression to isolate variables like atrial pressure and glomerular filtration rate (GFR).
How do bioassays using cultured cells differentiate proANF(1-98) activity from other natriuretic peptides?
Q. Methodological Focus :
- Bioassay Protocol : Expose cells (e.g., vascular smooth muscle) to proANF(1-98) and measure cyclic GMP (cGMP) accumulation, a downstream marker of particulate guanylate cyclase activation. Compare responses to ANF(99-126) to assess receptor specificity (NPR-A vs. NPR-C) .
- Controls : Include receptor antagonists (e.g., HS-142-1 for NPR-A) to confirm signaling pathways. ProANF(1-98) has weaker cGMP stimulation than ANF(99-126) but exhibits unique vasodilatory effects via NPR-C .
What are the implications of elevated proANF(1-98) in non-cardiac tissues, such as the prostate?
Q. Advanced Translational Focus :
- Findings : proANF(1-98) is localized in stromal and epithelial cells of hyperplastic human prostate, suggesting paracrine roles in fluid regulation .
- Research Design : Use immunohistochemistry with anti-proANF(1-30) antibodies to map tissue distribution. Compare expression levels in normal vs. hyperplastic tissues via quantitative PCR for NPPA mRNA .
How do renal and hemodynamic parameters confound the prognostic value of proANF(1-98) in heart failure?
Q. Clinical Correlation Challenge :
- Evidence : In chronic renal failure, proANF(1-98) levels remain elevated post-hemodialysis, unlike ANF(99-126), indicating kidney-independent clearance .
- Adjustment Strategy : Normalize proANF(1-98) to creatinine clearance in multivariable models. In heart failure cohorts, combine proANF(1-98) with cystatin C to differentiate cardiac vs. renal dysfunction .
What molecular techniques validate the interaction between proANF(1-98) and transcriptional regulators in atrial myocytes?
Q. Basic Mechanistic Focus :
- Approach : Use chromatin immunoprecipitation (ChIP) to identify transcription factors (e.g., GATA4, Nkx2-5) binding to the NPPA promoter in response to atrial stretch .
- Validation : Knock down candidate regulators using siRNA in cultured cardiomyocytes and measure proANF(1-98) secretion via ELISA .
Why do some studies report discordant results on proANF(1-98)'s role in aldosterone regulation?
Q. Data Discrepancy Analysis :
- Key Factor : Dose dependency. Low-dose proANF(1-98) infusions (≤10 pmol/min) inhibit angiotensin II-stimulated aldosterone in vitro, but higher doses may desensitize adrenal receptors .
- Resolution : Standardize infusion protocols across studies. Use adrenal cell cultures to establish dose-response curves for proANF(1-98) and its fragments .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
